molecular formula C22H25N3O2 B13873847 tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate

tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate

Cat. No.: B13873847
M. Wt: 363.5 g/mol
InChI Key: MNPRERRLIBXTOT-UHFFFAOYSA-N
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Description

tert-Butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to an indole ring system

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate

InChI

InChI=1S/C22H25N3O2/c1-14-5-8-18(13-23-14)25-10-9-16-11-17(24-21(26)27-22(2,3)4)12-19(20(16)25)15-6-7-15/h5,8-13,15H,6-7H2,1-4H3,(H,24,26)

InChI Key

MNPRERRLIBXTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2C=CC3=CC(=CC(=C32)C4CC4)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed reactions and other advanced organic synthesis methods. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new organic synthesis methods and reaction mechanisms .

Biology and Medicine: In biology and medicine, this compound may be investigated for its potential therapeutic properties. It can be used in the design and synthesis of new drugs, particularly those targeting specific molecular pathways .

Industry: In industry, tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate can be used in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate is unique due to its specific indole ring system and the presence of a cyclopropyl group.

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